![molecular formula C7H4N4S B2875909 Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 18740-36-8](/img/structure/B2875909.png)
Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a type of pyrimidine derivative. Pyrimidine is a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Synthesis Analysis
The synthesis of Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves several steps. The preparation of 9-Methyl-3-thiophen-2-yl-thieno [3, 2-e] [1, 2, 4] triazolo [4, 3-c] pyrimidine-8-carboxylic acid ethyl ester was described in one study . Another study reported the development of methods for the preparation of new heterosystems .Molecular Structure Analysis
The molecular structure of Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine was determined using various techniques such as elemental analysis, IR spectrum, 1 H NMR, 13 C NMR, and X-ray crystal structure analyses .Chemical Reactions Analysis
Pyrimidine derivatives, including Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, have been designed and developed for their anticancer activity in recent years . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine were determined using various techniques such as elemental analysis, IR spectrum, 1 H NMR, 13 C NMR, and X-ray crystal structure analyses .Aplicaciones Científicas De Investigación
Anticancer Research
Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives have shown promising results in anticancer research. They have been reported to exhibit antiproliferative activity against various tumor cell lines, with higher selectivity for breast cancer cell lines . These compounds are considered valuable due to their structural resemblance to nucleotide base pairs of DNA and RNA, which makes them potential candidates for the treatment of cancer .
Anti-Inflammatory Applications
In the realm of anti-inflammatory research, thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives have been identified to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . This suggests their potential use in developing new anti-inflammatory drugs.
Antibacterial and Antimycobacterial Activity
The antibacterial and antimycobacterial properties of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives have been explored, with some compounds showing potent inhibitory activity against E. coli and Mycobacterium tuberculosis . This highlights their potential as new agents in the fight against bacterial infections, including drug-resistant strains.
Analgesic Effects
Research has indicated that certain thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives possess analgesic properties . This opens up possibilities for their use in pain management and the development of new analgesic medications.
Antiproliferative Effects
Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives have been studied for their antiproliferative effects, which is crucial in the context of diseases characterized by abnormal cell growth . Their ability to inhibit cell proliferation makes them interesting candidates for further research in disease control and treatment.
Agricultural Applications
While direct references to agricultural applications of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine were not found, related compounds have been used as herbicides in agricultural fields . This suggests that with further research, thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives could potentially be developed into novel agrochemicals.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives are known to exhibit a wide range of biological activities . They are often used as structural analogs in the synthesis of antiviral compounds . Some derivatives have shown substantial anticancer activity, mainly against MCF-7, through their inhibitory activity against EGFR .
Mode of Action
It is known that these agents are nucleoside analogues and are considered as antimetabolites inhibiting nucleoside triphosphates in the synthesis of nucleic acids dna or rna or both .
Biochemical Pathways
It is known that the suppression of the cyclooxygenase (cox) enzymes is a key mechanism of action of some related compounds . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .
Pharmacokinetics
It is known that the compound’s adme properties can be influenced by various factors, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
Result of Action
It is known that some derivatives have shown substantial anticancer activity, mainly against mcf-7, through their inhibitory activity against egfr .
Action Environment
The action, efficacy, and stability of Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a key process in the synthesis of such compounds, is catalyzed by acids, bases (alkali), and is accelerated by heat or light . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .
Propiedades
IUPAC Name |
10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c1-2-12-7-5(1)6-10-9-4-11(6)3-8-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMQZXZECLOKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C3=NN=CN3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

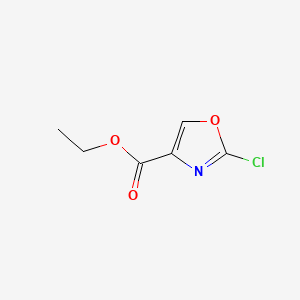

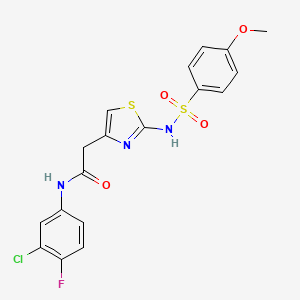

![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)
![N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2875835.png)

![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)
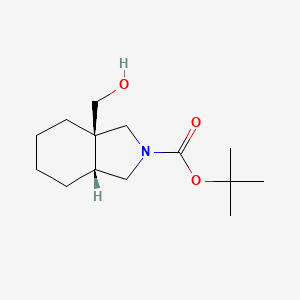
![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)
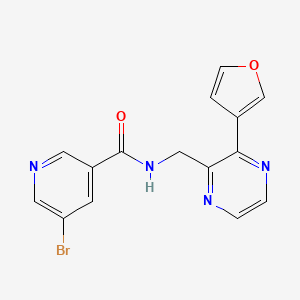
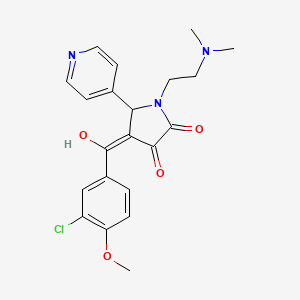
![N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2875846.png)
![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2875847.png)